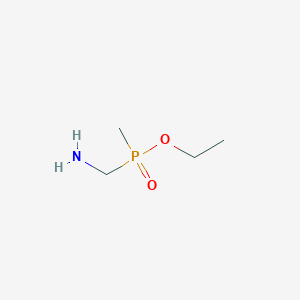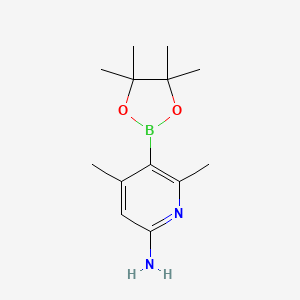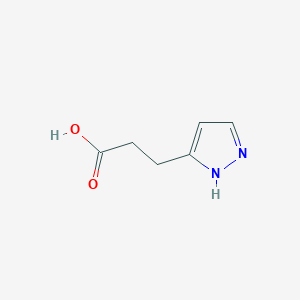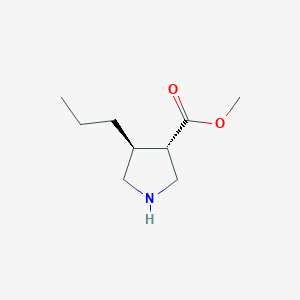![molecular formula C7H6BNO2S B13542884 B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
B-thieno[3,2-b]pyridin-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Thieno[3,2-b]pyridin-2-yl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a thieno[3,2-b]pyridine ring system. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {thieno[3,2-b]pyridin-2-yl}boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): The metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to form the desired boronic acid.
Industrial Production Methods
Industrial production methods for {thieno[3,2-b]pyridin-2-yl}boronic acid typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
{Thieno[3,2-b]pyridin-2-yl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds.
Wissenschaftliche Forschungsanwendungen
{Thieno[3,2-b]pyridin-2-yl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of {thieno[3,2-b]pyridin-2-yl}boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound in cross-coupling reactions. Molecular targets and pathways involved include the palladium-catalyzed transmetalation process in Suzuki-Miyaura coupling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{Thieno[2,3-b]pyridin-2-yl}boronic acid: Similar structure but different positioning of the boronic acid group.
2-Thienylboronic acid: A simpler structure with a boronic acid group attached to a thiophene ring.
Uniqueness
{Thieno[3,2-b]pyridin-2-yl}boronic acid is unique due to its specific ring structure and the positioning of the boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications.
Eigenschaften
Molekularformel |
C7H6BNO2S |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
thieno[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
InChI-Schlüssel |
RYEDNHKJOQGXTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(S1)C=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)



![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)



![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)

![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
